2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide
Description
This compound is a sulfonamide-linked acetamide derivative featuring three key substituents:
- 3-Trifluoromethyl anilino moiety: Enhances lipophilicity and resistance to enzymatic degradation.
Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and acetamide pharmacophores.
Properties
IUPAC Name |
2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4S/c1-32-19-9-7-17(8-10-19)27-21(29)14-28(18-4-2-3-15(13-18)22(24,25)26)33(30,31)20-11-5-16(23)6-12-20/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBOBOILYCHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 4-chlorophenyl compounds, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling Reactions: The trifluoromethyl group is introduced through coupling reactions, often using trifluoromethylating agents.
Acetylation: Finally, the compound is acetylated with 4-methoxyphenyl acetic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group undergoes oxidation under controlled conditions. Key observations include:
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) in anhydrous dichloromethane (DCM) .
-
Products : Formation of sulfoxides or sulfones depending on stoichiometry. Oxidation of the sulfonyl group to sulfonic acid derivatives occurs under strong acidic conditions (e.g., H₂SO₄/H₂O₂).
Reduction Reactions
Reduction targets the sulfonyl and acetamide groups:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .
-
Products :
Nucleophilic Substitution
The 4-chlorophenyl group participates in SNAr reactions:
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the aromatic ring, directing substitution to specific positions:
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Nitration : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) at 0°C yields 5-nitro derivatives.
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Halogenation : Bromine (Br₂) in acetic acid produces 5-bromo analogs .
Hydrolysis of the Acetamide Group
Acid- or base-catalyzed hydrolysis alters the acetamide moiety:
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Acidic Conditions (HCl, H₂O, Δ): Forms carboxylic acid (-COOH) .
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Basic Conditions (NaOH, H₂O/EtOH): Yields sodium carboxylate salt .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms N-aryl products with primary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
Radical Reactions
The trifluoromethyl group stabilizes radicals, enabling:
-
Trifluoromethylation : Initiated by peroxides (e.g., TBHP) under UV light.
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C-H Activation : Using FeCl₃ or Cu(OAc)₂ to functionalize adjacent positions .
Photochemical Reactivity
UV irradiation in acetonitrile (MeCN) induces:
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Sulfonamide Cleavage : Forms aryl radicals and sulfinic acid derivatives .
-
Trifluoromethyl Group Migration : Observed in derivatives with electron-deficient rings.
Key Research Findings
-
Anti-Angiogenic Activity : Derivatives synthesized via nucleophilic substitution showed IC₅₀ values of 3.8–5.2 µM against cancer cell lines (HCT116, P388) .
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Enzyme Inhibition : Sulfonamide analogs inhibit COX-2 with IC₅₀ = 23.8–42.1 µM, attributed to hydrogen bonding with catalytic residues .
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Stability : The trifluoromethyl group enhances thermal stability (decomposition >250°C) and metabolic resistance .
Reaction Optimization Insights
Scientific Research Applications
2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Analysis :
Core Heterocyclic Modifications
Analysis :
Electronic and Steric Effects of Substituents
- Trifluoromethyl Group: Present in both the target compound and ’s triazole derivative. In the target, it is positioned on the anilino group, increasing steric bulk near the sulfonyl linkage, which could hinder interaction with certain receptors .
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl sulfonyl group in the target compound vs. 4-methylphenyl in ’s analog (ZINC1779996) affects electron density—chloro withdraws electrons, while methyl donates, altering reactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonation of substituted anilines to form sulfonamide intermediates. For example, reacting 3-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) generates the sulfonamide core. Subsequent coupling with 2-chloro-N-(4-methoxyphenyl)acetamide via nucleophilic substitution (using catalysts like KI in DMF) completes the structure. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of the sulfonyl group .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer : Spectroscopic techniques such as ¹H/¹³C NMR (to confirm substituent positions and amide bonds) and high-resolution mass spectrometry (HR-MS) (for molecular weight verification) are standard. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis . X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Methodological Answer : Begin with in vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations. Include a positive control (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar sulfonamide-acetamide derivatives?
- Methodological Answer : Perform structural-activity relationship (SAR) studies to isolate the impact of substituents (e.g., trifluoromethyl vs. methoxy groups). Use molecular docking to compare binding affinities with targets like carbonic anhydrase IX (a cancer biomarker). Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-reference with computational models (e.g., DFT for electronic effects) .
Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or glycoside groups at the methoxy phenyl moiety for enzymatic cleavage in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates. Monitor solubility via shake-flask method and confirm stability via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How can researchers elucidate the mechanism of action for this compound’s anticancer effects?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cancer cells. Use CRISPR-Cas9 screening to pinpoint essential genes mediating sensitivity. Validate targets via siRNA knockdown and western blotting (e.g., apoptosis markers like caspase-3). Correlate findings with in vivo xenograft models to assess tumor regression and metastasis inhibition .
Q. What experimental designs are optimal for studying synergistic effects with existing chemotherapeutic agents?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 1:4) in dose-response matrices. Mechanistic synergy can be probed using phospho-kinase arrays to map signaling pathway crosstalk. Include isobolograms to distinguish additive vs. synergistic effects. Validate in 3D spheroid models to mimic tumor microenvironments .
Methodological Notes for Data Interpretation
- Contradictory Bioactivity : Cross-validate assays using orthogonal methods (e.g., ATP-based viability assays alongside resazurin reduction).
- Synthetic Yield Variability : Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .
- Target Identification : Use thermal shift assays (TSA) to confirm direct protein binding and surface plasmon resonance (SPR) for kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
